molecular formula C13H24O4 B1581578 Dimethyl undecanedioate CAS No. 4567-98-0

Dimethyl undecanedioate

Cat. No. B1581578
CAS RN: 4567-98-0
M. Wt: 244.33 g/mol
InChI Key: LADJFIHHYMBJHB-UHFFFAOYSA-N
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Description

Dimethyl undecanedioate, also known as Undecanedioic acid, dimethyl ester, is an organic compound . It has the molecular formula C13H24O4 and a molecular weight of 244.3273 . Other names for this compound include Dimethyl 1,9-nonanedicarboxylate and Dimethyl ester of undecanedioic acid .


Molecular Structure Analysis

The molecular structure of Dimethyl undecanedioate can be represented by the InChI string: InChI=1S/C13H24O4/c1-16-12(14)10-8-6-4-3-5-7-9-11-13(15)17-2/h3-11H2,1-2H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

Dimethyl undecanedioate is a liquid at room temperature . It has a refractive index of 1.440 . The boiling point is 123-124 °C at 2 mmHg and the melting point is 17-19 °C . The density of Dimethyl undecanedioate is 0.983 g/mL at 20 °C .

Scientific Research Applications

Polymer Precursor Synthesis

Dimethyl undecanedioate, particularly in the form of dimethyl dodecanedioate, has been identified as a valuable building block in the synthesis of polymers. Gaide et al. (2016) demonstrate the atom economic hydroesterification of renewable methyl 10-undecenoate to produce dimethyl dodecanedioate, a crucial precursor for polymers like Nylon 6,12. This process utilizes a thermomorphic multicomponent solvent system for effective catalyst recycling, showing promising results in sustainable polymer precursor synthesis (Gaide et al., 2016).

Organic Synthesis and Chemical Reactions

Dimethyl undecanedioate derivatives have applications in the synthesis of novel organic compounds. For example, Kakehi et al. (1994) explored the synthesis and reactions of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, prepared through reactions with various thiocarbonyl methylides. These compounds exhibited potential in organic synthesis, particularly in the formation of new heterocyclic compounds (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Chemical Experimentation in Education

In educational settings, particularly in physical chemistry, dimethyl undecanedioate's derivatives are used in scientific research-type experiments. An example includes the preparation and characterization of metal oxides, demonstrating their catalytic performance in the synthesis of dimethyl carbonate. This approach provides comprehensive training in various chemical disciplines, as highlighted by He De-hua, Shi Lei, and Ma Ying (2006) (He De-hua, Shi Lei, & Ma Ying, 2006).

Development of Therapeutic Agents

While not directly involving dimethyl undecanedioate, research on similar compounds, such as dimethyl sulfoxide (DMSO), informs potential applications in developing therapeutic agents. DMSO, for example, has been studied for its protective effects against excitotoxic death in hippocampal neurons, as described by Chengbiao Lu and M. Mattson (2001) (Lu & Mattson, 2001).

properties

IUPAC Name

dimethyl undecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-16-12(14)10-8-6-4-3-5-7-9-11-13(15)17-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJFIHHYMBJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196587
Record name Dimethyl undecanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl undecanedioate

CAS RN

4567-98-0
Record name 1,11-Dimethyl undecanedioate
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Record name Dimethyl undecanedioate
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Record name 4567-98-0
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Record name Dimethyl undecanedioate
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Record name Dimethyl undecanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Tahara, J Mizutani - Agricultural and Biological Chemistry, 1974 - Taylor & Francis
… values of GLC at 190C of column and with carrier gas N z 22.5 mljmin, were as follows: Peak g, 6.65 min; authentic dimethyl undecanedioate, 6.65 min. In the cultured broth ofS. odorus, …
Number of citations: 6 www.tandfonline.com
P Fahlstadius, M Hamberg - Chemistry and physics of lipids, 1989 - Elsevier
… esterifled ozonolysis product at 158C showed a doublet due to the diastcreomeric MC derivative of methyl 2(R,S)-hydroxyheptanoate as well as a peak due to dimethyl undecanedioate (…
Number of citations: 17 www.sciencedirect.com
AF GABRIEL, C TANAKA… - Journal of International …, 2016 - researchgate.net
… The two dimethyl ester derivatives, dimethyl tridecanedioate and dimethyl undecanedioate were confirmed by their mass spectra data and the retention times. The location of …
Number of citations: 2 www.researchgate.net
G Almendros, F Martin, FJ González-Vila - Geoderma, 1988 - Elsevier
Fire-induced changes in humic and lipid soil fractions were assessed by two approaches. Comparisons were made of the nature and amounts of the two fractions in samples of a Dystric …
Number of citations: 167 www.sciencedirect.com
J Asselineau, HG Trüper - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1982 - Elsevier
Diethyl ether-soluble Iipid fractions were obtained from the six presently recognized species of the phototrophic bacterial genus Ectothiorhodospira. Analysis by chromatographic and …
Number of citations: 34 www.sciencedirect.com
G Almendros, FJ Gonzalez-Vila, F Martin - Soil Biology and Biochemistry, 1989 - Elsevier
… ~nzenedicarboxyiic acid dimethyl ester (I) 14-C Branched fatty acid methyl ester Methyl tetradecanoate I IC Branched alkanoic z, o-diacid dimethyf ester Dimethyl undecanedioate …
Number of citations: 38 www.sciencedirect.com
G Almendros Martín, F Martín Martínez… - 1987 - digital.csic.es
Fire-induced changes in humic and lipid soil fractions were assessed by two approaches. Comparisons were made of the nature and amounts of the two fractions in samples of …
Number of citations: 0 digital.csic.es
E Ioakimoglou, S Boyatzis, P Argitis… - Chemistry of …, 1999 - ACS Publications
In the context of investigating the thermal degradation and yellowing of painting media by oxygen, the effect of the green copper compounds, malachite (basic copper carbonate), …
Number of citations: 67 pubs.acs.org
G Almendros Martín, FJ González-Vila… - 1989 - digital.csic.es
… 54 Methyl docosanoate 23 Methyl tetradecanoate 55 Methyl tricosanoate 24 l lC Branched alkanoic c., co-diacid dimethyl ester 56 Methyl tetracosanoate 25 Dimethyl undecanedioate …
Number of citations: 0 digital.csic.es
AR Hamed, AH Abou Zeid, H El-Rafie… - Egyptian Journal of …, 2020 - journals.ekb.eg
The study highlights for the first time the potential role of Caryota mitis and Caryota urens (family Arecaceae) in cancer chemoprevention as NQO1 enzyme inducers. Among the tested …
Number of citations: 2 journals.ekb.eg

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